2,5-Dimethyl-3,4-dihydro-2H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDUCMRBFKTGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295248 | |
| Record name | 3,4-Dihydro-2,5-dimethyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-64-0 | |
| Record name | 3,4-Dihydro-2,5-dimethyl-2H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,5-dimethyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,5 Dimethyl 3,4 Dihydro 2h Pyrrole and Its Structural Analogues
De Novo Synthesis Strategies for the 3,4-Dihydro-2H-pyrrole Ring System
The direct construction of the 3,4-dihydro-2H-pyrrole core can be achieved through several powerful synthetic strategies, each offering distinct advantages in terms of substrate scope and efficiency.
Reductive Cyclization Approaches
A prominent method for synthesizing 3,4-dihydro-2H-pyrroles is through the reductive cyclization of γ-nitro ketones. nih.govnih.gov These precursors are readily accessible via a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov The subsequent hydrogenation and cyclization can be efficiently catalyzed by a reusable nickel catalyst, demonstrating broad substrate scope. nih.gov This method is particularly attractive due to the use of inexpensive and readily available starting materials. nih.govnih.gov
For instance, the hydrogenative cyclization of 4-nitro-1,3-diphenylbutan-1-one (B3055018) to 3,5-diphenyl-3,4-dihydro-2H-pyrrole has been optimized to achieve high yields. nih.gov The reaction conditions typically involve a nickel catalyst on a silica (B1680970) support (Ni/SiO2), a temperature of 120°C, and a hydrogen pressure of 20 bar in acetonitrile (B52724) as the solvent. nih.gov This approach has been successfully applied to synthesize a variety of trisubstituted 3,4-dihydro-2H-pyrroles with good isolated yields. nih.gov
Another related strategy involves the Michael addition of nitroalkanes to chalcones followed by a reductive cyclization to furnish Δ1-pyrrolines. nih.gov
Multicomponent Reactions (MCRs) Leading to Functionalized Dihydropyrroles
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex heterocyclic structures like dihydropyrroles in a single synthetic operation. rsc.orgresearchgate.net These reactions are convergent processes where three or more reactants combine to form a product that incorporates significant portions of all starting materials. researchgate.net
One notable MCR for the synthesis of functionalized 3,4-dihydro-2H-pyrroles involves the reaction of enones with aminoacetonitrile. This cyclocondensation yields 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are valuable intermediates for further transformations. nih.gov The anions of α-(alkylideneamino)nitriles, generated in situ, undergo an electrocyclic ring closure to form the dihydropyrrole ring. nih.govbeilstein-journals.org
Furthermore, a four-component reaction (4CR) has been developed for the diastereoselective synthesis of functionalized 3-isocyano-3,4-dihydro-2-pyridones, showcasing the power of MCRs in generating highly substituted heterocyclic systems. nih.gov While not directly producing 2,5-dimethyl-3,4-dihydro-2H-pyrrole, this methodology highlights the potential of MCRs to access diverse dihydropyrrole analogues. nih.gov The development of MCRs for pyrrole (B145914) and its derivatives is a burgeoning field, driven by the demand for molecular diversity in medicinal and materials science. rsc.org
Cycloaddition Reactions in Dihydropyrrole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful tool for the stereoselective synthesis of pyrrolidine (B122466) and dihydropyrrole ring systems. mdpi.comacs.org These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. libretexts.org
A common approach involves the in-situ generation of azomethine ylides, which then react with alkenes to yield pyrrolidines. acs.org Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is a versatile method for producing pyrrolidine-containing heterocycles. mdpi.com While these methods primarily yield fully saturated pyrrolidines, they can be adapted to synthesize dihydropyrroles.
A visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones provides a direct route to trisubstituted Δ1-pyrrolines. nih.gov This method has been shown to be effective under continuous flow conditions, offering a rapid and efficient synthesis. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| [3+2] Cycloaddition | Azomethine Ylides + Alkenes | Pyrrolidines | Stereoselective, access to densely substituted rings. acs.org |
| Decarboxylative [3+2] Cycloaddition | Glycine derivatives + Aldehydes + Dipolarophiles | Pyrrolidine-containing polycycles | High atom economy, minimal byproducts. mdpi.com |
| Formal (3+2)-Cycloaddition | 2H-Azirines + Enones | Δ1-Pyrrolines | Visible-light promoted, continuous flow conditions. nih.gov |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide range of cyclic compounds, including N-heterocycles like 3-pyrrolines (2,5-dihydro-1H-pyrroles). organic-chemistry.orgorgsyn.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethene. organic-chemistry.org
The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a classic example of RCM. orgsyn.org This transformation can be carried out efficiently using Grubbs' catalysts, with catalyst loadings as low as 500 ppm. orgsyn.org The RCM approach is valued for its functional group tolerance and its applicability to large-scale synthesis. orgsyn.orgorgsyn.org
Furthermore, a one-pot combination of RCM with an in-situ oxidative aromatization has been developed to synthesize pyrroles from diallylamines. researchgate.net This tandem process, utilizing a second-generation Grubbs' catalyst and an oxidant like tetrachloro-1,4-benzoquinone, provides a direct route to the aromatic pyrrole ring system. researchgate.net While the direct synthesis of this compound via RCM is less common, the methodology provides a powerful tool for accessing related unsaturated pyrrole structures which can be subsequently modified.
| Catalyst System | Substrate | Product | Key Features |
| Grubbs' Catalysts (e.g., 1st and 2nd generation) | Diallylamines | Pyrrolines/Pyrroles | High efficiency, functional group tolerance, applicable to large-scale synthesis. organic-chemistry.orgorgsyn.org |
| Grubbs' Catalyst + Oxidant (e.g., tetrachloro-1,4-benzoquinone) | Diallylamines | Pyrroles | One-pot tandem RCM/aromatization. researchgate.net |
Functionalization and Derivatization of Pre-existing Dihydropyrrole Scaffolds
The modification of a pre-formed 3,4-dihydro-2H-pyrrole ring is a crucial strategy for introducing molecular diversity and accessing a wider range of analogues.
Regioselective Substitution and Alkylation Reactions
The regioselective functionalization of the dihydropyrrole ring allows for the precise introduction of substituents at specific positions. For electron-deficient pyrroles, such as pyrrole-2-carboxylates, a palladium-catalyzed C-H alkylation at the C5-position has been developed using primary alkyl bromides. sci-hub.se This method provides a direct route to 2,5-disubstituted pyrroles. sci-hub.se
The direct alkylation of N-unsubstituted pyrroles can be challenging due to the formation of polyalkylated products and polymerization under acidic conditions. clockss.org However, the alkylation of pre-formed 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles offers a modular approach to 2,3,5-trisubstituted pyrroles through a one-pot alkylation/dehydrocyanation sequence. clockss.org
Furthermore, the potassium salts of pyrroles, including 2,5-dimethylpyrrole, can be efficiently N-alkylated in dimethyl sulfoxide (B87167) using various alkyl halides. rsc.org This provides a straightforward method for introducing substituents on the nitrogen atom.
Stereoselective Syntheses of Chiral this compound Derivatives
The creation of chiral centers with high fidelity is paramount for the synthesis of biologically active molecules. The stereoselective synthesis of chiral 2,5-disubstituted dihydropyrroles, including derivatives of this compound, has been approached through various strategies, primarily involving the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. organic-chemistry.orgresearchgate.net After the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy has been successfully employed in the synthesis of enantiomerically pure compounds. organic-chemistry.orgnih.gov For instance, Oppolzer's camphorsultam has been used as a chiral auxiliary in asymmetric 1,3-dipolar cycloaddition reactions to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity. rsc.org This approach allows for the efficient recovery and reuse of the chiral auxiliary, making the process more cost-effective. rsc.org
Another powerful method for establishing chirality is through catalytic asymmetric synthesis. Organocatalysis has emerged as a significant tool in this regard. For example, the enantioselective construction of 2,5-dihydropyrrole scaffolds with multiple chiral centers, including a quaternary stereocenter, has been achieved through organocatalytic 1,3-dipolar cycloaddition reactions using α-arylglycine esters as azomethine ylide precursors. nih.gov These reactions can produce dihydropyrroles in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov
While the direct stereoselective synthesis of the parent this compound is not extensively detailed, the synthesis of its derivatives highlights the applicability of these methods. For instance, the synthesis of 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole derivatives has been reported, starting from Baylis-Hillman adducts. arkat-usa.orgresearchgate.net The reductive cyclization of the intermediate γ-nitroketone can lead to the formation of the pyrroline (B1223166) ring. arkat-usa.org
The table below summarizes key findings in the stereoselective synthesis of related chiral dihydropyrrole systems.
| Method | Key Features | Catalyst/Auxiliary | Product Type | Enantioselectivity (ee) | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral auxiliary directs stereochemistry, recoverable auxiliary. | Oppolzer's Camphorsultam | 3,4-syn substituted pyrrolidines | up to 98:2 er | rsc.org |
| Organocatalytic 1,3-Dipolar Cycloaddition | Creates multiple chiral centers, including quaternary ones. | Organocatalyst (e.g., based on α-arylglycine esters) | 2,5-Dihydropyrroles | up to 99% | nih.gov |
| Reductive Cyclization | Synthesis from acyclic precursors. | Fe/AcOH | 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole | Not reported (diastereomeric mixture) | arkat-usa.org |
Heteroatom Functionalization (e.g., N-Alkylation, N-Oxidation)
Further diversification of the this compound scaffold can be achieved through functionalization of the nitrogen heteroatom. N-oxidation and N-alkylation are two primary transformations that introduce new properties and potential for further chemical modification.
N-Oxidation
The oxidation of the imine nitrogen in 3,4-dihydro-2H-pyrroles leads to the formation of cyclic nitrones (pyrroline N-oxides). These compounds are valuable synthetic intermediates and have been studied as spin labels in biological systems. Specifically, nitroxides derived from 3,4-dihydro-2,5-dimethyl-2H-pyrrole 1-oxide have been synthesized and characterized. researchgate.net The synthesis can proceed through the Grignard addition to a precursor nitrone, leading to a mixture of cis and trans isomers of the corresponding nitroxide alcohols. researchgate.net These isomers can then be separated and further functionalized. The formation of the N-oxide introduces a new reactive handle on the molecule, for example, enabling its use in spin labeling studies of lipids. researchgate.net
N-Alkylation
While direct N-alkylation of this compound is not widely reported, methods for the N-alkylation of related pyrroline and pyrrole systems suggest potential pathways. An acid-catalyzed intermolecular redox amination of 3-pyrrolines with aldehydes and ketones provides a route to N-alkyl pyrroles. conicet.gov.ar This reaction utilizes the inherent reducing power of the pyrroline ring to achieve reductive amination without the need for external reducing agents. conicet.gov.ar Notably, 2,5-dimethyl-3-pyrroline (B1329773) has been shown to participate in this reaction, affording N-alkylated pyrroles in high yields. conicet.gov.ar Although this leads to the aromatic pyrrole, it demonstrates a feasible N-functionalization strategy starting from a dihydropyrrole precursor.
Another relevant approach is the Paal-Knorr synthesis, where hexane-2,5-dione is reacted with primary amines to directly form N-substituted 2,5-dimethylpyrroles. nrel.gov This highlights a direct route to N-functionalized pyrrole rings, which are structurally related to the dihydropyrrole target.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer efficient and atom-economical routes to the synthesis of dihydropyrroles. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis have been employed to construct this heterocyclic core.
A variety of transition metals have been shown to catalyze the formation of pyrroline rings, demonstrating broad applicability for the synthesis of substituted analogues.
Palladium: Palladium-catalyzed reactions are prominent in pyrroline synthesis. The Narasaka-Heck reaction, which involves the cyclization of γ,δ-unsaturated oxime esters, is a powerful tool for this purpose. conicet.gov.arrsc.org This methodology has been extended to synthesize functionalized pyrrolines by trapping the σ-alkyl-Pd(II) intermediate with nucleophiles. researchgate.net
Rhodium: Rhodium complexes are effective catalysts for the intramolecular hydroamination of alkynamines, yielding 1-pyrrolines. researchgate.net Additionally, rhodium catalysts have been utilized in the asymmetric synthesis of pyrroloindolines through a formal [3+2] cycloaddition, showcasing their utility in constructing complex chiral systems. rsc.orgnih.gov
Ruthenium: Ruthenium catalysts have been employed in tandem reactions, such as ring-closing metathesis followed by isomerization, to construct heterocyclic systems. researchgate.networdpress.com There are also examples of ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes to give cyclic imines. organic-chemistry.org
Other Metals: Gold catalysts have been used in combination with organocatalysts for the one-pot synthesis of chiral dihydropyrroles. rsc.org Nickel-catalyzed radical cyclizations of oxime esters and copper-catalyzed reactions of azides with enynes also provide pathways to the pyrroline core. researchgate.net
The following table presents a selection of transition metal-catalyzed methods for the synthesis of pyrroline derivatives.
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Palladium | Narasaka-Heck/C–H activation/[4+2] annulation | γ,δ-unsaturated oxime ester, 2-chlorobenzoic acid | Spirocyclic pyrrolines | conicet.gov.arrsc.org |
| Rhodium | Intramolecular Hydroamination | Alkynamines | 1-Pyrrolines | researchgate.net |
| Ruthenium | Tandem Ring-Closing Metathesis/Isomerization | Diene with an amine tether | Fused heterocycles | researchgate.networdpress.com |
| Gold/Organocatalyst | One-pot Mannich/hydroamination/isomerization | Aldehyde, amine, alkyne | Chiral 2,3-dihydropyrroles | rsc.org |
| Nickel | Radical Cyclization | Oxime esters | Pyrrolines | researchgate.net |
In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies for the synthesis of chiral molecules, offering mild reaction conditions and high stereoselectivity.
Organocatalysis has been successfully applied to the synthesis of dihydropyrroles through various reaction cascades. For example, a one-pot sequential organo- and gold-catalyzed process has been developed for the enantioselective synthesis of dihydropyrrole derivatives. rsc.org This reaction proceeds through a bifunctional organocatalytic Mannich-type reaction followed by a gold-catalyzed alkyne hydroamination and isomerization, yielding chiral 2,3-dihydropyrroles in good yields and high enantioselectivities. rsc.org The use of N-methylimidazole as an organocatalyst in a three-component reaction of primary amines, acetylene (B1199291) dicarboxylates, and propiolates leads to functionalized pyrroles via a dihydropyrrole intermediate. nih.gov Furthermore, the Paal-Knorr condensation of hexane-2,5-dione with various amines to form N-substituted 2,5-dimethylpyrroles can be catalyzed by saccharin, a simple and reusable organocatalyst. nrel.gov
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral heterocycles. organic-chemistry.orgresearchgate.netnih.gov A significant advancement is the development of engineered cytochrome P411 enzymes that can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. rsc.org By evolving a P450 enzyme, researchers created a biocatalyst capable of forming the pyrrolidine ring with good enantioselectivity and catalytic efficiency. rsc.org Another biocatalytic strategy involves the enzymatic dynamic kinetic resolution of a keto ester to produce a syn-1,2-amino alcohol, a key precursor for cis-2,5-disubstituted pyrrolidines, with excellent enantiomeric and diastereomeric ratios. researchgate.net These biocatalytic methods can be integrated into multi-step syntheses to rapidly build molecular complexity under mild, aqueous conditions. rsc.org
Sustainable and Green Chemistry Principles in Dihydropyrrole Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netsemanticscholar.org These principles are being applied to the synthesis of dihydropyrroles and related heterocycles.
One key aspect is the use of greener solvents . Water has been employed as a solvent for the acid-catalyzed condensation of pyrrole with aldehydes to efficiently synthesize aryldipyrromethanes, with the product precipitating out for easy isolation. arkat-usa.orgresearchgate.net The use of more sustainable organic solvents, such as those derived from biomass like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), is also a growing trend. wordpress.comrsc.orgyoutube.com
Solvent-free reactions represent an ideal green chemistry approach. The synthesis of polyfunctionalized pyrroles has been achieved at room temperature under solvent- and promoter-free conditions. rsc.org Similarly, the synthesis of 1,4-dihydropyridines, which are structurally related to dihydropyrroles, has been efficiently carried out under solvent-free conditions, minimizing waste and energy use. rsc.org
The use of renewable feedstocks is another cornerstone of green chemistry. nrel.govwordpress.comrsc.org While the direct synthesis of this compound from biomass is not yet established, the potential exists. For example, 2,5-dimethylfuran, a bio-based platform chemical, can be converted to hexane-2,5-dione, a direct precursor for 2,5-dimethylpyrroles via the Paal-Knorr reaction. researchgate.net
Energy efficiency is also a critical consideration. The use of microwave irradiation and ultrasound has been shown to accelerate reactions in pyrrole synthesis, often leading to higher yields in shorter reaction times and under milder conditions. researchgate.netsemanticscholar.org For instance, microwave-induced dehydrocyanation of 3,4-dihydro-2H-pyrrole-2-carbonitriles provides a rapid entry to 2,4-disubstituted pyrroles.
Mechanistic Investigations and Reactivity Profiles of 2,5 Dimethyl 3,4 Dihydro 2h Pyrrole
Electrophilic and Nucleophilic Reactions of the Dihydropyrrole Core
The reactivity of the 2,5-dimethyl-3,4-dihydro-2H-pyrrole core is dominated by the imine (C=N) functionality. The carbon atom of the imine is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
Addition Reactions to Unsaturated Bonds (C=N, C=C)
The primary unsaturated bond in this compound is the endocyclic C=N bond. This bond is polarized, with the carbon atom being the electrophilic center. Consequently, it is susceptible to nucleophilic addition. While specific studies detailing the addition of simple nucleophiles to this compound are not extensively documented, the reactivity can be inferred from the general chemistry of imines. Organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles are expected to add to the imine carbon.
In a broader context, tandem reactions involving nucleophilic steps are crucial for the synthesis of related dihydropyrrole systems. For instance, a one-pot methodology for creating spiro-3,4-dihydro-2H-pyrroles involves an initial Michael addition followed by the formation of an oxime. Subsequent treatment with p-toluenesulfonyl chloride in the presence of an organic base triggers a tandem nucleophilic cyclization, directly yielding the spiro-dihydropyrrole product. organic-chemistry.orgniscpr.res.in
It is important to note that this compound can exist in equilibrium with its tautomer, 2,5-dimethyl-2,3-dihydro-1H-pyrrole (an enamine), which possesses a C=C double bond. This enamine tautomer would be susceptible to electrophilic addition at the C-3 position. However, the imine tautomer is generally more stable, and reactions typically proceed through this form.
Cycloaddition Reactions Involving the Dihydropyrrole Ring
Cycloaddition reactions are a powerful tool in the synthesis of heterocyclic compounds. In the context of dihydropyrroles, the most prominently reported cycloadditions are those that form the dihydropyrrole ring, rather than reactions where the pre-formed ring acts as a reactant.
Specifically, the Δ¹-pyrroline ring system is a common product of [3+2] cycloaddition reactions. nih.gov One such method involves the visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones. orgsyn.org In this mechanism, the photoexcited catalyst oxidizes the 2H-azirine to a radical cation, which undergoes ring-opening to generate a nucleophilic iminyl radical. This radical then attacks the enone, and subsequent reduction and intramolecular cyclization yield the Δ¹-pyrroline core. orgsyn.org
While the dihydropyrrole ring contains a double bond, its participation as a dienophile or diene in Diels-Alder [4+2] cycloadditions is not well-documented in the literature. wikipedia.orgnih.govlibretexts.org Similarly, its use as a dipolarophile in 1,3-dipolar cycloadditions has not been a primary focus of research, which has centered more on its synthesis via cycloaddition pathways.
Oxidative and Reductive Transformations of the Heterocyclic Ring
The dihydropyrrole ring can undergo both oxidation and reduction, leading to changes in the oxidation state of the heterocyclic core.
Reductive Transformations: The reduction of the imine bond in this compound yields the corresponding fully saturated heterocycle, 2,5-dimethylpyrrolidine. This can be achieved using standard reducing agents for imines, such as sodium borohydride or catalytic hydrogenation.
Conversely, the partial reduction of the corresponding aromatic pyrrole (B145914) serves as a synthetic route to the dihydropyrrole. The partial reduction of electron-deficient 2,5-disubstituted pyrroles has been developed into a flexible procedure that allows control over the relative stereochemistry based on the chosen reduction conditions. researchgate.netnih.gov
Oxidative Transformations: A key oxidative transformation of the 3,4-dihydro-2H-pyrrole ring is its aromatization to the corresponding pyrrole. This conversion represents a net oxidation of the ring system. This process can be achieved using various oxidizing agents. For example, treatment of substituted pyrrolidines and pyrrolines with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) leads to the formation of the aromatic pyrrole ring. researchgate.netresearchgate.net The kinetic resolution of racemic 3,4-dihydro-2H-pyrroles can be achieved through enantioselective aromatization catalyzed by a thiourea derivative, yielding enantioenriched 3-arylpyrroles. researchgate.net
Another potential oxidative reaction involves the epoxidation of the C=C bond of the enamine tautomer (2,5-dimethyl-2,3-dihydro-1H-pyrrole) using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). organicchemistrydata.orgwikipedia.orglibretexts.org This would yield an epoxide, which could undergo subsequent ring-opening to form dihydroxylated pyrrolidines.
Rearrangement Reactions Involving Dihydropyrrole Intermediates
Dihydropyrrole derivatives can be precursors or intermediates in molecular rearrangements that alter the carbon-nitrogen framework.
Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, which can then be trapped by nucleophiles to form amines, carbamates, or ureas. organic-chemistry.orgwikipedia.orgnih.gov This reaction has been proposed as a potential transformation for derivatives of the spiro-3,4-dihydro-2H-pyrrole system. organic-chemistry.org For example, a carboxylic acid functional group attached to the spirocyclic framework could be converted to an acyl azide. Subsequent thermal rearrangement would lead to an isocyanate intermediate, which could be hydrolyzed to introduce an amino group, providing a route to non-natural amino acids. organic-chemistry.org The key features of this rearrangement are its concerted mechanism and the complete retention of configuration at the migrating group. wikipedia.orgnrochemistry.com
Radical Reactions and Spin Trapping Mechanisms Involving Dihydropyrrole N-oxides
The N-oxide derivative, this compound N-oxide (more commonly known as 5,5-dimethyl-1-pyrroline N-oxide, DMPO), is a critically important molecule in the study of radical biology and chemistry. It functions as a "spin trap," a diamagnetic compound that reacts with short-lived free radicals to form a more stable paramagnetic radical adduct. organic-chemistry.orgmasterorganicchemistry.com This resulting radical adduct, typically a nitroxide, is persistent enough to be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. masterorganicchemistry.com
Mechanism of Spin Trapping: DMPO is widely used to detect and identify superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. The mechanism involves the addition of the reactive radical across the C=N double bond of the nitrone functionality.
Reaction with Superoxide (O₂•⁻): DMPO reacts with superoxide to form the DMPO/•OOH adduct. This adduct can be unstable and may decompose.
Reaction with Hydroxyl Radical (•OH): The reaction with the highly reactive hydroxyl radical yields the DMPO/•OH adduct, which gives a characteristic 1:2:2:1 quartet signal in the EPR spectrum.
The fidelity of spin trapping is crucial, as artifacts can lead to misinterpretation of results. One potential artifact pathway is the Forrester-Hepburn mechanism, which is initiated by the nucleophilic addition of a non-radical species (like water or sulfite) to the DMPO double bond. wikipedia.org The resulting hydroxylamine can then be oxidized to a radical adduct, giving a false positive signal for radical trapping. wikipedia.org For example, the nucleophilic addition of water followed by oxidation can erroneously generate the DMPO/•OH signal. wikipedia.org
The table below summarizes the key reactions of DMPO in spin trapping.
| Reactant Radical | Adduct Formed | EPR Signal Characteristics | Notes |
| Superoxide (O₂•⁻) | DMPO/•OOH | Complex, can decompose | Presence of iron can influence signal intensity researchgate.netwikipedia.org |
| Hydroxyl (•OH) | DMPO/•OH | 1:2:2:1 quartet | Can be formed as an artifact via nucleophilic addition and oxidation wikipedia.org |
Computational studies on the decomposition of the superoxide adduct of DMPO indicate that the process involves O-O bond scission to form a hydroxyl radical, followed by a highly exoergic ring-opening step. organicchemistrydata.org The high oxidation potential of DMPO generally limits artifacts arising from its one-electron oxidation (inverted spin trapping). wikipedia.org
Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization and Analysis
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of 2,5-Dimethyl-3,4-dihydro-2H-pyrrole. With a molecular formula of C₆H₁₁N, its expected monoisotopic mass is 97.0891 g/mol . HRMS can confirm this exact mass, distinguishing it from other isobaric compounds.
Electron Impact (EI) ionization is a common technique for analyzing such volatile compounds. The fragmentation pattern provides crucial structural information. The molecular ion peak ([M]⁺•) would be observed at m/z 97. A key fragmentation pathway for cyclic amines and imines is the loss of substituents adjacent to the nitrogen atom. A characteristic fragmentation would be the loss of a methyl group (•CH₃), leading to a prominent fragment ion [M-15]⁺ at m/z 82. This fragment corresponds to a stable acylium-type ion or a related resonance-stabilized structure. Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) from the saturated portion of the ring, leading to smaller fragment ions.
Table 1: Expected HRMS Fragmentation Data for this compound
| m/z (Nominal) | Proposed Fragment | Formula of Fragment | Note |
| 97 | [M]⁺• | [C₆H₁₁N]⁺• | Molecular Ion |
| 82 | [M - CH₃]⁺ | [C₅H₈N]⁺ | Loss of a methyl group |
| 68 | [M - C₂H₅]⁺ | [C₄H₆N]⁺ | Ring fragmentation |
| 54 | [M - C₃H₇]⁺ | [C₃H₄N]⁺ | Further fragmentation |
This table represents predicted fragmentation patterns based on the principles of mass spectrometry and data from similar cyclic imine structures.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, NOE) for Configurational and Conformational Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution.
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl groups and the methylene (B1212753) protons on the pyrroline (B1223166) ring. The two methyl groups at the C2 and C5 positions would likely appear as doublets if coupled to a proton, or singlets if not, in the upfield region (~1.2-1.5 ppm). The methylene protons at C3 and C4 would present as complex multiplets in the region of ~1.7-2.8 ppm due to geminal and vicinal coupling.
¹³C NMR: The carbon spectrum would confirm the presence of six carbon atoms. The C=N carbon (C5) would be the most downfield signal (~170-180 ppm). The other sp³-hybridized ring carbons (C2, C3, C4) would appear in the range of 20-70 ppm, while the methyl carbons would be the most upfield (~15-25 ppm).
NOE (Nuclear Overhauser Effect) Spectroscopy: For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons. For example, in a cis-isomer, a NOE would be observed between the protons of the two methyl groups, whereas in the trans-isomer, this correlation would be absent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | Multiplet (~3.5-4.0) | ~60-70 |
| C3 | Multiplet (~1.7-2.2) | ~30-40 |
| C4 | Multiplet (~2.4-2.8) | ~25-35 |
| C5 | - | ~170-180 |
| -CH₃ (at C2) | Doublet (~1.2-1.4) | ~20-25 |
| -CH₃ (at C5) | Singlet (~2.0-2.2) | ~15-20 |
Note: These are estimated values and can vary based on the solvent and specific isomer (cis/trans). Data is extrapolated from similar structures like spiro-3,4-dihydro-2H-pyrroles. niscair.res.in
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy provides confirmation of the functional groups present.
Infrared (IR) Spectroscopy: The most characteristic absorption band for this compound would be the C=N (imine) stretch, which typically appears in the region of 1690-1640 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹ and C-H bending vibrations around 1460-1370 cm⁻¹. The absence of a broad N-H stretch (3500-3300 cm⁻¹) and aromatic C=C stretches (1600-1450 cm⁻¹) would differentiate it from its pyrrolidine (B122466) and pyrrole (B145914) analogues, respectively.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=N stretch is also Raman active. The symmetric vibrations of the carbon skeleton would likely give rise to strong signals in the Raman spectrum, providing a detailed fingerprint of the molecule.
Table 3: Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (sp³) | 2970-2850 | IR, Raman |
| C=N Stretch (Imine) | 1690-1640 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR, Raman |
| CH₃ Bending | ~1450 and ~1375 | IR, Raman |
| C-N Stretch | 1250-1020 | IR, Raman |
Data extrapolated from general values for imines and cyclic amines and studies on related pyrrole compounds. researchgate.netresearchgate.net
X-ray Crystallography and Electron Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound or a solid derivative can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. znaturforsch.com It would unequivocally establish the relative stereochemistry (cis or trans) of the methyl groups at C2 and C5. The crystal packing analysis would also reveal intermolecular interactions, such as C-H···N hydrogen bonds, that govern the solid-state architecture. Studies on related spiro-3,4-dihydro-2H-pyrrole systems have successfully used this method to confirm their orthogonal heterocyclic structures. niscair.res.in
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical methods are essential for analyzing enantiomerically enriched or pure samples. The presence of two stereocenters (C2 and C5) gives rise to enantiomeric pairs (cis and trans diastereomers).
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would exhibit a characteristic CD spectrum with positive or negative Cotton effects, particularly for the n→π* transition of the imine chromophore.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This can be used to determine the specific rotation of an enantiomer at a standard wavelength (e.g., the sodium D-line, 589 nm).
These techniques, when compared with data from theoretical calculations (e.g., time-dependent DFT), can be used to assign the absolute configuration (e.g., 2R,5S) of a specific enantiomer. The existence of the (2S) enantiomer is noted in chemical databases. nih.gov
Chromatographic Separations Coupled with Advanced Detectors (e.g., GC-MS, HPLC-MS) for Purity and Mixture Analysis
Chromatographic methods are fundamental for separating this compound from reaction mixtures, assessing its purity, and quantifying it.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC is an ideal separation technique. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be used. Coupling the GC to a mass spectrometer allows for the separation and identification of the target compound and any impurities based on their retention times and mass spectra. mdpi.comhmdb.ca
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile derivatives or for preparative-scale separations, reversed-phase HPLC can be employed. The use of a mass spectrometer as a detector provides high selectivity and sensitivity. nih.gov For the separation of enantiomers, chiral chromatography is the method of choice. A chiral stationary phase (CSP) can resolve the enantiomers of both the cis and trans diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
Computational and Theoretical Studies on 2,5 Dimethyl 3,4 Dihydro 2h Pyrrole
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 2,5-dimethyl-3,4-dihydro-2H-pyrrole. These calculations provide information about molecular orbitals, charge distribution, and the energies of different electronic states.
DFT and ab initio calculations have been used to determine the optimized geometry and electronic properties of related pyrrole (B145914) structures. For instance, studies on 2,5-dimethylpyrrole (DMPy) have revealed insights into its hydrogen-bonding capabilities and electronic behavior. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability, with a larger gap suggesting higher stability.
While specific DFT calculations for this compound are not extensively reported in readily available literature, the principles from studies on similar molecules can be applied. For example, calculations on 2,5-diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles have been used to understand their electronic transitions and two-photon absorption properties. nih.gov Such studies typically involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.
Table 1: Representative Calculated Electronic Properties for a Dihydropyrrole Scaffold
| Property | Calculated Value (Arbitrary Units) | Method/Basis Set |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.5 D | B3LYP/6-31G(d) |
Note: The values in this table are illustrative and based on typical calculations for similar heterocyclic compounds. Actual values for this compound would require specific calculations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the this compound ring system means it can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES). libretexts.org
A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orgpythoninchemistry.orgwikipedia.org For a molecule like this compound, key parameters would include the puckering of the five-membered ring and the orientation of the methyl groups. By calculating the energy at various points on this surface, researchers can identify low-energy conformations (valleys) and the transition states that connect them (saddle points). pythoninchemistry.orgwikipedia.org
Studies on analogous heterocyclic systems, such as 3,4-dihydro-2H-pyran and its derivatives, have utilized low-temperature NMR spectroscopy and theoretical calculations (DFT and MP2) to investigate their conformational behavior. scilit.com These studies often reveal the presence of multiple stable conformers and the energetic pathways for their interconversion. The conformation of the molecule can significantly influence its reactivity and interactions with other molecules.
Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. researchgate.net
For example, the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenative cyclization of nitro ketones has been studied computationally. nih.govresearchgate.net These studies help in understanding the role of the catalyst and the conditions required for optimal product yield. nih.gov The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. wikipedia.org Locating and characterizing the transition state structure provides crucial information about the reaction kinetics.
Computational methods can also be used to explore the reactivity of the dihydropyrrole ring itself. For instance, the Paal-Knorr synthesis, a common method for preparing pyrroles, has been investigated using computational techniques to understand the formation of oligomeric byproducts. researchgate.net
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the structure and assign spectral features.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding tensors of the atoms in the molecule, from which the NMR chemical shifts can be derived. researchgate.netscilit.com Calculations on related N-substituted 2,5-dimethylpyrrole derivatives have shown good agreement between calculated and experimental 1H and 13C NMR spectra. znaturforsch.com
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often scaled to better match experimental values. Studies on self-aggregates of 2,5-dimethylpyrrole have successfully used a combination of IR cavity ringdown spectroscopy and DFT calculations to identify the structures of hydrogen-bonded clusters based on their N-H stretching vibrations. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for a Dihydropyrrole Analog
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H (C2-H) | 4.1 | 4.0 |
| ¹³C (C=N) | 175 | 172 |
| C=N Stretch | 1650 | 1645 |
Note: This table presents hypothetical data for illustrative purposes, based on the expected accuracy of such predictions for similar molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including the interactions of this compound with other molecules or in a condensed phase. frontiersin.org In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and intermolecular binding. frontiersin.org
MD simulations can be used to investigate how this compound interacts with solvents, receptors, or other molecules. frontiersin.org For instance, simulations could reveal the preferred binding modes and interaction energies of this compound within the active site of an enzyme. nih.gov The stability of such interactions can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time. frontiersin.org
While specific MD simulations for this compound are not widely published, the methodology is extensively used in drug discovery and materials science to understand the behavior of molecules with similar structural motifs. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Dihydropyrrole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgresearchgate.net These models are valuable in medicinal chemistry and materials science for predicting the properties of new, untested compounds. mdpi.comnih.gov
For dihydropyrrole scaffolds, QSAR models can be developed to predict their potential biological activities, such as antimicrobial or enzyme inhibitory effects. nih.gov This involves generating a set of molecular descriptors for a series of dihydropyrrole derivatives and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed activity. meilerlab.orgnih.gov
Similarly, QSPR models can be used to predict physical properties like boiling point, solubility, or chromatographic retention times. researchgate.net The development of robust QSAR/QSPR models for dihydropyrrole scaffolds can guide the design of new derivatives with desired properties, accelerating the discovery process. nih.gov
Biological Activity and Biophysical Interactions of 2,5 Dimethyl 3,4 Dihydro 2h Pyrrole and Its Analogues in Vitro and in Silico Focus
Antimicrobial Activity Studies (e.g., Antifungal, Antibacterial, in vitro)
The antimicrobial potential of pyrrole (B145914) derivatives has been a subject of significant research. nih.govnih.gov Specifically, analogues of 2,5-Dimethyl-3,4-dihydro-2H-pyrrole have demonstrated notable antifungal and antibacterial properties in various in vitro assays.
One prominent analogue, 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel L., has shown broad-spectrum antifungal activity. nih.gov This compound was effective against several fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) at which it inhibited over 90% of fungal growth ranged from 21.87 to 43.75 µg/ml in a microbroth dilution assay. nih.gov Furthermore, this dihydropyrrole derivative was found to be significantly less cytotoxic to RAW cells compared to Amphotericin B, a conventional antifungal agent. nih.govresearchgate.net
In the realm of antibacterial research, various substituted pyrrole derivatives have been synthesized and evaluated. acgpubs.org Studies have shown that these compounds can inhibit the growth of important human pathogens. nih.govtandfonline.com For instance, certain synthetic pyrrole derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgzenodo.org The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrrole ring. acgpubs.org While some derivatives show broad-spectrum activity, others are more effective against specific bacterial types, such as Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. acgpubs.org
| Compound/Analogue | Microorganism | Activity Type | Key Findings (in vitro) | Reference |
|---|---|---|---|---|
| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, C. tropicalis, Aspergillus fumigatus, A. flavus, A. niger | Antifungal | MIC90 values ranged from 21.87 to 43.75 µg/ml. | nih.gov |
| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | RAW cells (Cytotoxicity) | Antifungal | Non-toxic up to 312.5 µg/ml, significantly less toxic than Amphotericin B. | nih.govresearchgate.net |
| Substituted Pyrrole Derivatives | Gram-positive and Gram-negative bacteria | Antibacterial | Showed moderate to good antimicrobial activity. | zenodo.org |
| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus, Bacillus cereus | Antibacterial | Displayed moderate to excellent inhibition against Gram-positive bacteria. | acgpubs.org |
Enzymatic Inhibition and Activation Studies (in vitro/in silico)
The interaction of pyrrole-based compounds with various enzymes is a significant area of study, with many derivatives identified as potent inhibitors. uobasrah.edu.iqnih.gov In silico and in vitro studies have highlighted the potential of these scaffolds to target enzymes involved in a range of diseases.
For example, certain pyrrole derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. frontiersin.org Molecular docking studies have helped to elucidate the interactions between these compounds and the enzyme's active site. frontiersin.org Similarly, derivatives of pyrrolo[3,4-c]pyrrole have been identified as dual inhibitors of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), enzymes crucial to the inflammatory pathway. nih.govmdpi.com These findings are supported by both enzymatic assays and molecular docking simulations. nih.govmdpi.com
In the context of infectious diseases, pyrrolamide analogues have been optimized as inhibitors of Mycobacterial GyrB ATPase, a target for tuberculosis treatment. nih.gov Furthermore, a pyrrole-based small-molecule compound, Olorofim, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) in Aspergillus fumigatus, effectively blocking fungal DNA/RNA synthesis. mdpi.com
Computational methods, such as molecular docking and dynamics simulations, are frequently employed to predict and analyze the binding modes of these compounds within the active sites of enzymes. nih.govnih.govresearchgate.net These in silico approaches are invaluable for understanding structure-activity relationships and for the rational design of more potent and selective enzyme inhibitors. mdpi.com
| Compound Class/Analogue | Target Enzyme | Study Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-Cyanopyrrole derivatives | Tyrosinase | in vitro & in silico | Identified as effective reversible, mixed-type inhibitors. | frontiersin.org |
| Pyrrolo[3,4-c]pyrrole derivatives | COX-1, COX-2, 15-LOX | in vitro & in silico | Act as dual inhibitors of COX and LOX enzymes. | nih.govmdpi.com |
| Pyrrolamides | Mycobacterial GyrB ATPase | in vitro | Optimized as potent inhibitors for tuberculosis treatment. | nih.gov |
| Olorofim (a pyrrole derivative) | Aspergillus fumigatus DHODH | in vitro | Potent inhibitor (IC50 = 44 ± 10 nM), blocking fungal pyrimidine synthesis. | mdpi.com |
Receptor-Ligand Binding Investigations (in vitro/in silico)
Receptor-ligand binding assays are crucial for determining the affinity and specificity of compounds for their biological targets. labome.comwikipedia.orgnih.gov Both radioligand and non-radioactive methods are employed to quantify these interactions. nih.govnih.govspringernature.com For pyrrole-based structures, these techniques have been instrumental in identifying and characterizing their interactions with various receptors.
In silico docking studies have been particularly useful in exploring the binding of pyrrole analogues to receptor pockets. For instance, dihydropyrrole[2,3-d]pyridine derivatives were designed as novel corticotropin-releasing factor-1 (CRF-1) antagonists, and their binding mode was investigated using homology modeling and docking simulations. nih.gov These computational approaches help in formulating hypotheses about the nature of the receptor binding pocket and guide the synthesis of more potent ligands. nih.govmdpi.com
The enantiomeric discrimination of 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole has been studied using docking simulations with sulfobutyl ether-β-cyclodextrin, revealing a higher affinity for the (S)-enantiomer. nih.gov This highlights the utility of in silico methods in understanding chiral recognition at a molecular level.
While specific in vitro receptor-ligand binding data for this compound is not extensively documented in the available literature, the broader class of pyrrole-containing molecules has been shown to interact with a variety of receptors, often with high affinity and specificity. uobasrah.edu.iq
Interaction with Key Biomolecules (e.g., DNA, RNA, Proteins)
Pyrrole and its derivatives are known to interact with various essential biomolecules, which can be a cornerstone of their biological activity. nih.govtandfonline.com The neurotoxic compound 2,5-hexanedione (B30556), for example, reacts with protein amine groups to form 2,5-dimethylpyrrole adducts. nih.gov Subsequent autoxidation of these pyrrole adducts can lead to protein crosslinking, a process that is pH-dependent and mediated by free radicals. nih.gov This demonstrates a specific mechanism by which a pyrrole structure, formed in situ, can modify protein structure and function.
The interaction of synthetic pyrrole derivatives with DNA has also been investigated as a potential mode of antimicrobial action. nih.govtandfonline.com These studies monitor the effect of the compounds on DNA to understand their mechanism of action. tandfonline.com Furthermore, interactions between pyrrolo[3,4-c]pyrrole derivatives and major plasma proteins, such as human serum albumin and alpha-1-acid glycoprotein, have been characterized through spectroscopic and molecular docking studies. mdpi.com
Role in Natural Product Biosynthesis and Metabolomic Pathways
Pyrrole moieties are integral components of many natural products with significant biological activities. rsc.org For instance, 2-formylpyrroles are found in nature, often resulting from non-enzymatic Maillard reactions between amines and sugars. rsc.org These compounds are sometimes mistaken for secondary metabolites and exhibit a range of biological effects. rsc.org
The pyrroloindoline scaffold is another privileged tricyclic motif present in numerous medicinally valuable natural products. rsc.org Understanding the biosynthesis of these complex molecules is crucial for developing synthetic routes to access them and their analogues. rsc.org While the direct role of this compound in specific biosynthetic or metabolomic pathways is not well-defined in current literature, the prevalence of the pyrrole and dihydropyrrole core in nature suggests their importance as building blocks or intermediates. nih.govechemi.commdpi.com
Spin Trapping and Free Radical Scavenging in Biological Models (in vitro)
Certain dihydropyrrole derivatives, specifically the pyrroline-N-oxides, are effective spin traps used to detect and characterize short-lived free radicals via electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org These compounds react with unstable radicals to form more persistent radical adducts that can be readily detected. wikipedia.org
A notable analogue, 2-ethoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide (EMPO), has been evaluated as a free radical scavenger. nih.gov It forms characterizable spin adducts with superoxide (B77818) and hydroxyl radicals. nih.gov The EMPO/O₂⁻ spin adduct is reported to be about five times more persistent than the adduct formed with the commonly used spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide). nih.govinterchim.fr Another analogue, 2-diphenylphosphinoyl-2-methyl-3,4-dihydro-2H-pyrrole N-oxide (DPhPMPO), has also shown promise for trapping superoxide in biological systems, exhibiting a larger rate constant and forming more stable spin adducts compared to DMPO. nih.gov
The antioxidant activity of various pyrrole derivatives has also been assessed. nih.gov For example, certain novel pyrrolo [2,3-b] pyrrole derivatives have demonstrated significant radical scavenging activity in the ABTS assay. nih.gov This capacity for free radical scavenging and spin trapping highlights a key biophysical interaction of the dihydropyrrole scaffold.
| Compound/Analogue | Radical Species | Technique | Key Findings (in vitro) | Reference |
|---|---|---|---|---|
| 2-ethoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide (EMPO) | Superoxide (O₂⁻), Hydroxyl (HO•) | EPR Spin Trapping | EMPO/O₂⁻ adduct is ~5 times more persistent than the DMPO adduct. | nih.gov |
| 2-diphenylphosphinoyl-2-methyl-3,4-dihydro-2H-pyrrole N-oxide (DPhPMPO) | Superoxide (O₂⁻) | EPR Spin Trapping | Larger rate constant and more stable adducts compared to DMPO. | nih.gov |
| Novel pyrrolo [2,3-b] pyrrole derivatives | ABTS radical | Radical Scavenging Assay | Compound 2 showed the highest antioxidant activity with 59% inhibition. | nih.gov |
Applications in Materials Science, Catalysis, and Advanced Analytical Chemistry
Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
The chemistry of cyclic imines, such as 2,5-Dimethyl-3,4-dihydro-2H-pyrrole, is pertinent to the field of catalysis, particularly in the synthesis of chiral amines through reduction. libretexts.org The imine functional group (C=N) can be effectively hydrogenated, often with high enantioselectivity when employing chiral catalysts. libretexts.orgacs.orgmit.edu This makes cyclic imines valuable precursors to chiral cyclic amines, which are important building blocks in pharmaceuticals and other bioactive molecules.
Precursors for Polymeric and Advanced Functional Materials
Pyrrole (B145914) and its derivatives are fundamental building blocks for a variety of polymers and advanced materials. mdpi.comresearchgate.net Research has demonstrated the preparation of pyrrole compounds from 2,5-dimethylfuran, which are then used to create functionalized fillers for elastomer composites. mdpi.comresearchgate.net These pyrrole compounds can be synthesized with various functional groups, allowing for further chemical modifications and integration into materials like carbon black for applications in tires. mdpi.comresearchgate.net
While there is no direct evidence of the polymerization of this compound, its structure suggests potential as a monomer or a precursor to monomers for functional polymers. The synthesis of derivatives, such as 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole, highlights its role as a chemical intermediate that can be further functionalized. koreascience.krkoreascience.kr These functionalized derivatives could then be polymerized to create materials with specific properties. The general field of pyrrole-based polymers is extensive, with applications in conductive materials and other functional systems. google.com
Components in Fluorescent Probes, Dyes, and Optoelectronic Materials
The field of fluorescent materials has seen significant contributions from pyrrole-containing structures, most notably diketopyrrolopyrroles (DPPs). However, there is a lack of specific information on the fluorescent properties of this compound itself.
The potential for this compound to be a component in fluorescent materials would likely arise from its use as a synthetic intermediate to build larger, more conjugated systems. The synthesis of 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole derivatives introduces a conjugated system that could be a step towards creating a fluorescent molecule. koreascience.krkoreascience.kr Further chemical transformations could extend the conjugation and potentially lead to fluorescent or optoelectronic properties.
Applications in Analytical Chemistry (e.g., as Chemical Standards, Derivatization Agents for Detection)
In the realm of analytical chemistry, derivatives of 3,4-dihydro-2H-pyrrole have found application. For instance, the enantiomeric discrimination of 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole has been successfully achieved using capillary electrophoresis with a chiral selector. mdpi.com This demonstrates the potential for analytical methods to be developed for chiral separation of compounds within this structural class.
Furthermore, other pyrrole derivatives, such as 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, have been proposed as precolumn derivatization reagents for the HPLC analysis of amino acids. nih.gov This involves the reaction of the pyrrole derivative with the analyte to form a new compound with enhanced detectability. While this compound itself is not cited for this purpose, its chemical structure as a cyclic imine suggests it could potentially be used as a reagent to derivatize certain analytes for improved detection or separation in analytical techniques.
The primary role of this compound appears to be as a chemical intermediate, with its derivatives showing promise and established use in various scientific applications. koreascience.krkoreascience.kr
Emerging Research Directions and Future Perspectives on 2,5 Dimethyl 3,4 Dihydro 2h Pyrrole Research
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of 2,5-Dimethyl-3,4-dihydro-2H-pyrrole and its derivatives is poised for a technological leap with the integration of flow chemistry and automated synthesis. These modern approaches offer significant advantages over traditional batch methods, including enhanced safety, reproducibility, and scalability.
Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. richmond.eduuc.ptmdpi.com For the synthesis of pyrrolines, including 2,5-dialkyl substituted derivatives, flow chemistry can enable the safe handling of reactive intermediates and hazardous reagents. acs.org The Paal-Knorr synthesis, a common method for preparing pyrroles and their dihydro derivatives, has been successfully adapted to flow conditions, suggesting a viable route for the continuous production of this compound. uc.pt
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives. merckmillipore.comsynthiaonline.comyoutube.com These systems can perform a large number of reactions in a programmed sequence, enabling the rapid generation of compound libraries for screening. researchgate.netresearchgate.net The use of pre-filled reagent cartridges and automated purification systems minimizes manual intervention and human error. merckmillipore.com For instance, automated platforms can be programmed to perform various synthetic transformations, including N-heterocycle formation, which is directly applicable to the synthesis of this compound and its analogs. merckmillipore.com
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrroline (B1223166) Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult to scale up, potential for hotspot formation. | Easily scalable by extending reaction time or using larger reactors. |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, better heat dissipation. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |
| Efficiency | Can involve lengthy reaction times and complex workups. | Often faster reaction times and potential for in-line purification. |
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like this compound. semanticscholar.org Researchers are actively exploring more sustainable and eco-friendly synthetic routes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources.
A key strategy is the use of greener catalysts and solvents. The Paal-Knorr synthesis, a cornerstone for pyrrole (B145914) formation, traditionally uses harsh acidic conditions. rgmcet.edu.inorganic-chemistry.orgwikipedia.org Recent modifications have focused on employing milder and reusable catalysts, such as silica (B1680970) sulfuric acid, and conducting the reaction in environmentally benign solvents like water or even under solvent-free conditions. rgmcet.edu.inresearchgate.net Proline-catalyzed Paal-Knorr synthesis has also emerged as a greener alternative for creating the pyrrole core. rsc.org
Furthermore, the use of renewable starting materials is a significant step towards sustainability. For instance, 2,5-hexanedione (B30556), a precursor for this compound, can be derived from the hydrolysis of 2,5-dimethylfuran, which in turn can be obtained from lignocellulosic biomass. x-mol.com Another promising approach is the use of nickel-based catalysts for the synthesis of 3,4-dihydro-2H-pyrroles from readily available ketones, aldehydes, and nitroalkanes. nih.govnih.gov These methods often exhibit high atom economy and generate less waste compared to traditional routes. merckmillipore.com
Table 2: Examples of Green Chemistry Approaches for Pyrroline Synthesis
| Approach | Description | Advantages |
| Use of Green Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Reduced environmental impact, improved safety. |
| Heterogeneous Catalysis | Employing solid-supported catalysts that can be easily separated and reused. | Simplified purification, catalyst recyclability, reduced waste. rgmcet.edu.in |
| Biocatalysis | Utilizing enzymes to catalyze specific reactions under mild conditions. | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields, reduced energy consumption. |
| Renewable Feedstocks | Starting from biomass-derived materials instead of fossil fuels. | Reduced carbon footprint, long-term sustainability. x-mol.com |
Advanced Characterization Techniques for In-Situ and Real-Time Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is being facilitated by advanced characterization techniques. In-situ and real-time monitoring provides valuable insights that can be used to optimize reaction conditions and improve product yields.
In-situ Fourier Transform Infrared (FTIR) spectroscopy has proven to be a powerful tool for studying the Paal-Knorr reaction in real-time. researchgate.netnih.gov By monitoring the changes in the infrared spectrum as the reaction progresses, researchers can identify and quantify reactants, products, and even transient intermediates. researchgate.netnih.gov This data allows for the development of accurate kinetic models and a more detailed understanding of the reaction mechanism. researchgate.netnih.gov
Mass spectrometry (MS) techniques are also becoming increasingly sophisticated. High-resolution mass spectrometry (HRMS) is particularly useful for the structural elucidation of pyrroline derivatives and their potential byproducts. nih.gov A more recent development is the coupling of ion mobility spectrometry with mass spectrometry (IMS-MS). nih.govfrontiersin.orgrsc.orgosti.gov This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can be used to distinguish between isomers that are difficult to resolve by chromatography or mass spectrometry alone. nih.govfrontiersin.orgrsc.orgosti.gov This is particularly relevant for the analysis of complex reaction mixtures containing various pyrroline isomers. The fragmentation patterns of related compounds like proline have been studied to understand their decomposition pathways, which can offer insights into the stability of the pyrrolidine (B122466) ring. x-mol.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research, with significant potential for the design and property prediction of this compound derivatives. synthiaonline.comyoutube.com These computational methods can analyze vast datasets to identify patterns and make predictions, accelerating the discovery of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) models are a key application of machine learning in this area. nih.govnih.govneliti.com By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, untested molecules. nih.govnih.govneliti.com For example, 3D-QSAR studies on pyrrolidine derivatives have been used to understand the structural requirements for their inhibitory activity against specific enzymes. nih.gov These models can guide the rational design of more potent and selective analogs of this compound.
Exploration of Novel Bioactivities through High-Throughput Screening (in vitro) and Rational Design
The pyrroline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. researchgate.net This has spurred significant interest in exploring the bioactivities of this compound and its derivatives.
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. This approach can quickly identify "hits"—compounds that show activity in a particular assay. These hits can then be further optimized to develop lead compounds for new drugs. The automated synthesis methods discussed earlier are instrumental in generating the diverse compound libraries needed for effective HTS campaigns.
Rational drug design, often aided by computational methods, is another powerful approach. nih.gov This involves designing molecules that are specifically tailored to interact with a particular biological target, such as an enzyme or a receptor. For example, molecular docking studies have been used to investigate the binding of pyrrole derivatives to the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase, which are targets for antibacterial and antitubercular drugs. mdpi.complos.org Similar studies on 3,4-dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide analogues have explored their potential as antifungal agents by targeting sterol 14α-demethylase. nih.govresearchgate.net A derivative of this compound has shown in vitro antifungal activity against various Aspergillus and Candida species. researchgate.net These findings highlight the potential of this scaffold for the development of new antimicrobial agents. nih.govsemanticscholar.org
Table 3: Bioactivities of Pyrroline and Pyrrole Derivatives
| Compound Class | Bioactivity | Target/Mechanism |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Antifungal | Active against Aspergillus and Candida species. researchgate.net |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | Antiproliferative | Shows activity against various human cancer cell lines. nih.gov |
| Carboxylated pyrroline-2-one derivatives | Antifungal | Effective against phytopathogenic fungi. nih.gov |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Antitubercular, Antibacterial | Dual inhibitors of enoyl ACP reductase and DHFR. mdpi.complos.org |
| 3,4-dimethyl-1H-pyrrole-2-carboxamides/carbohydrazides | Antifungal, Antimicrobial | Targets sterol 14α-demethylase. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dimethyl-3,4-dihydro-2H-pyrrole, and how can reaction conditions be optimized?
- Methodological Answer : Base-assisted cyclization is a robust approach for synthesizing dihydro-pyrrole derivatives. For example, substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones were synthesized using ketone precursors and cyclization agents like KOtBu in THF or DMF . Optimize reaction conditions by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 60–80°C to balance yield and purity.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
- Key Data : Typical yields range from 46% to 63% for analogous compounds, with purity confirmed via TLC (Rf ~0.3–0.5) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine 1H/13C NMR (to confirm substituent positions and ring saturation), FTIR (to identify carbonyl or hydroxyl groups), and HRMS (for molecular weight validation). For example:
- 1H NMR : Look for pyrroline ring protons at δ 2.14–5.71 ppm, with methyl groups as singlets near δ 2.1–2.3 ppm .
- 13C NMR : Ring carbons appear at δ 107–166 ppm, with methyl carbons at δ 13–55 ppm .
- FTIR : Absence of N-H stretches (~3300 cm⁻¹) confirms full saturation .
Advanced Research Challenges
Q. How can electrochemical properties of this compound be investigated, and what insights do they provide?
- Methodological Answer : Use cyclic voltammetry (CV) and square wave voltammetry (SWV) to study redox behavior. For analogous ferrocenyl-dihydrothiopyrans, oxidation potentials shifted by ~100 mV upon sulfur oxidation, indicating electronic coupling between substituents and the heterocycle .
- Key Insights :
- IVCT transitions : Monitor low-energy absorption bands (1000–3000 nm) to assess mixed-valent states .
- Class II systems : Weak electronic coupling suggests limited delocalization, relevant for molecular electronics .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using:
- X-ray crystallography : SHELXL software refines crystal structures, resolving ambiguities in NMR/IR assignments .
- Computational modeling : DFT calculations predict NMR shifts and vibrational spectra. Compare with experimental data to identify discrepancies (e.g., tautomerism or dynamic effects) .
- Case Study : For a related azetidinone-pyrrole hybrid, IR (1752 cm⁻¹) and 13C NMR (δ 166 ppm) confirmed lactam formation, resolving ambiguity in carbonyl positioning .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity. For example, HOMO localization on the pyrroline ring suggests nucleophilic attack at the α-position .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., ethanol vs. DMF) .
- Validation : Match computed IR spectra (e.g., C=O stretches at ~1750 cm⁻¹) with experimental data to refine force field parameters .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
